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molecular formula C14H12N4O2 B8647469 Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 78562-03-5

Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No. B8647469
M. Wt: 268.27 g/mol
InChI Key: KLXYUNAHHFTWCI-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

As for Example 2, 1.04 g. of 3-amino-4-carboethoxypyrazole is heated at reflux temperature for 16 hours with 1.18 g. of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 25 ml. of glacial acetic acid to give 1.30 g. of the product of the example as colorless needles, m.p. 170°-171° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][NH:4][N:3]=1.CN(C)[CH:14]=[CH:15][C:16]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=O>C(O)(=O)C>[CH2:10]([O:9][C:7]([C:6]1[CH:5]=[N:4][N:3]2[C:16]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)=[CH:15][CH:14]=[N:1][C:2]=12)=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours with 1.18 g
Duration
16 h

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NN2C1N=CC=C2C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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